

(-)-Myrtanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (-)-Myrtanol

Cat. No.: B191922

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IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[1]

CAS Number: 51152-12-6[1][2]

This technical guide provides an in-depth overview of **(-)-Myrtanol**, a bicyclic monoterpenoid alcohol, for researchers, scientists, and drug development professionals. It covers its chemical identity, biological activities, and associated experimental methodologies.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C10H18O	[1][2]
Molecular Weight	154.25 g/mol	
Boiling Point	219.5°C at 760 mmHg	
Flash Point	96°C	
Density	0.95 g/cm ³	
Storage Temperature	2-8°C	

Biological Activities and Mechanisms of Action

(-)-Myrtanol has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

Antimicrobial Activity

(-)-Myrtanol exhibits antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

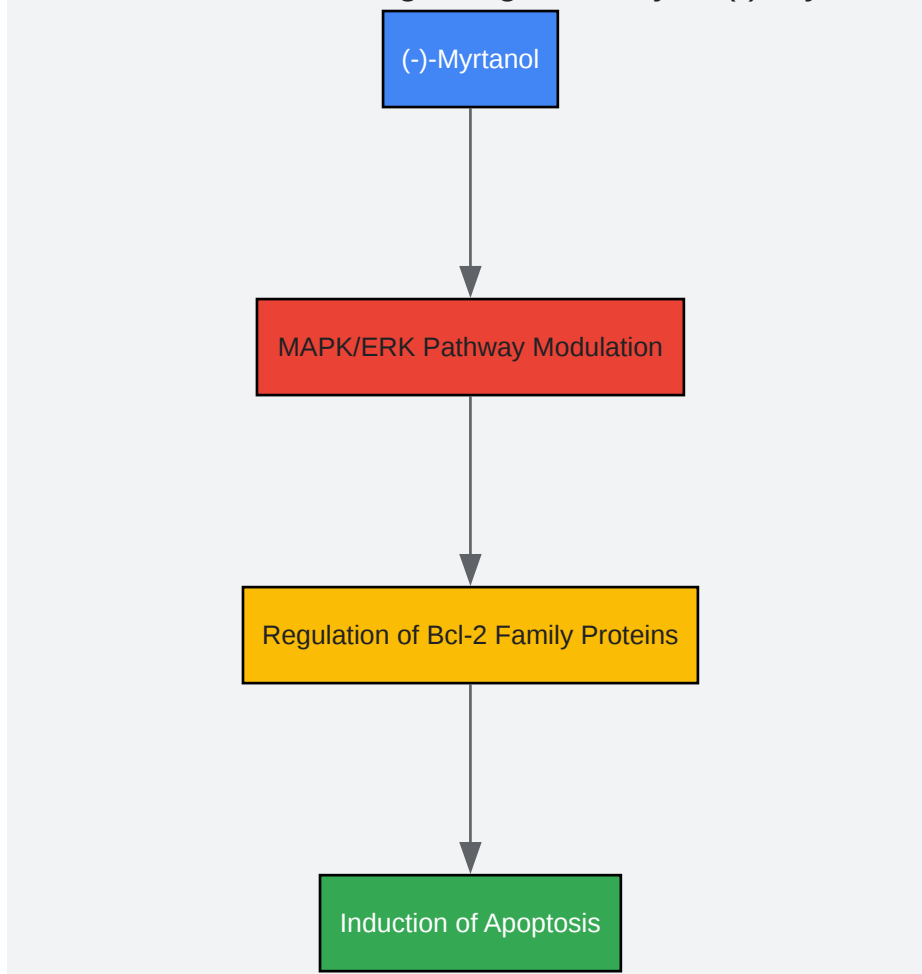
Preclinical studies suggest that **(-)-Myrtanol** possesses anti-inflammatory properties. While the precise signaling pathways are still under investigation, it is hypothesized that it may modulate inflammatory responses through the inhibition of pro-inflammatory mediators.

Anticancer Potential

Emerging research indicates that **(-)-Myrtanol** may have anticancer activity. The proposed mechanism involves the induction of apoptosis in cancer cells. This is potentially mediated through the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. A potential, though not yet fully elucidated, pathway is the modulation of the MAPK/ERK signaling cascade, which is often dysregulated in cancer.

Logical Relationship of a Potential Anticancer Signaling Pathway

Potential Anticancer Signaling Pathway of (-)-Myrtanol



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Caption: Potential mechanism of **(-)-Myrtanol**'s anticancer activity.

Neuroprotective Effects

(-)-Myrtanol is also being explored for its neuroprotective potential. Studies on related compounds suggest that it may offer protection against neuronal damage through various mechanisms, including the modulation of key signaling pathways involved in neuronal survival and function.

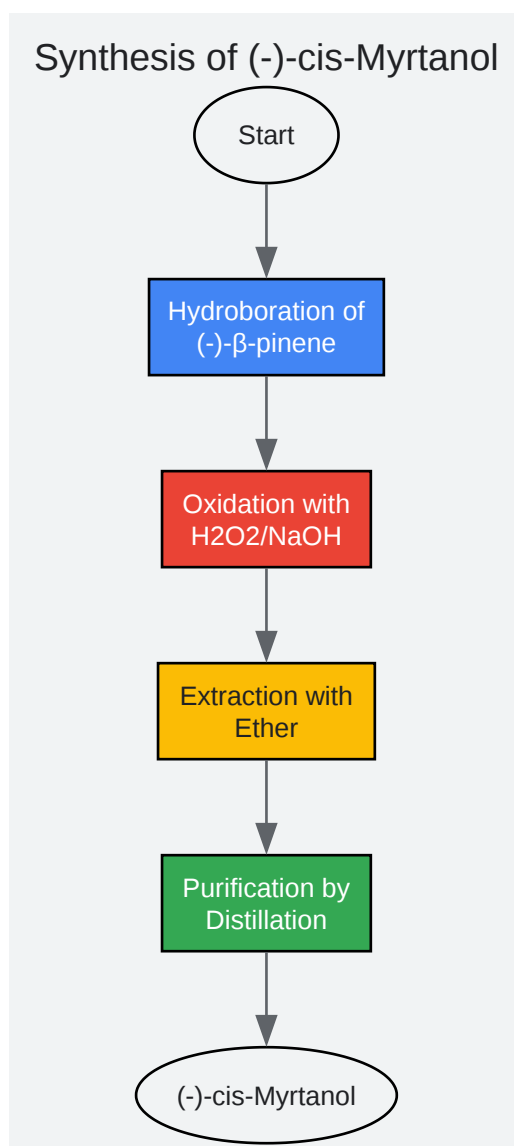
Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of **(-)-Myrtanol**.

Synthesis of (-)-cis-Myrtanol

A common method for the synthesis of (-)-cis-Myrtanol involves the hydroboration-oxidation of (-)- β -pinene.

Experimental Workflow for the Synthesis of (-)-cis-Myrtanol



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Caption: Workflow for the synthesis of (-)-cis-Myrtanol.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell line of interest
- **(-)-Myrtanol**
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
- **Treatment:** Treat the cells with various concentrations of **(-)-Myrtanol** and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of **(-)-Myrtaanol** that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strain of interest
- **(-)-Myrtaanol**
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
- Serial Dilution: Perform serial twofold dilutions of **(-)-Myrtaanol** in the broth medium directly in the wells of a 96-well plate.
- Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no **(-)-Myrtaanol**) and a negative control (broth only).
- Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of **(-)-Myrtaanol** that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Materials:

- Rodents (e.g., rats or mice)
- **(-)-Myrtanol**
- Carrageenan solution (1% w/v in saline)
- Pletysmometer or calipers
- Vehicle (e.g., saline or a suitable solvent for **(-)-Myrtanol**)
- Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

- **Animal Acclimatization:** Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- **Grouping and Treatment:** Divide the animals into groups: a control group (vehicle), a reference drug group, and groups treated with different doses of **(-)-Myrtanol**. Administer the treatments orally or via intraperitoneal injection.
- **Induction of Edema:** After a specific period (e.g., 1 hour) following treatment, inject carrageenan into the sub-plantar region of the right hind paw of each animal.
- **Measurement of Paw Volume:** Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Neuroprotection Assay: Neuronal Cell Culture Model

Primary neuronal cultures or neuronal cell lines can be used to assess the neuroprotective effects of **(-)-Myrtanol** against a neurotoxic insult.

Materials:

- Primary neurons or a neuronal cell line (e.g., SH-SY5Y)
- **(-)-Myrtanol**
- Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta)
- Appropriate cell culture medium and supplements
- Reagents for viability assays (e.g., MTT, LDH assay kit)

Procedure:

- Cell Culture: Culture the neuronal cells under appropriate conditions.
- Pre-treatment: Pre-treat the cells with various concentrations of **(-)-Myrtanol** for a specific duration.
- Induction of Neurotoxicity: Expose the cells to the neurotoxic agent in the presence or absence of **(-)-Myrtanol**.
- Assessment of Neuroprotection: After the desired incubation period, assess cell viability using a suitable assay (e.g., MTT or LDH release assay).
- Data Analysis: Compare the viability of cells treated with **(-)-Myrtanol** and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

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References

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